molecular formula C13H13NO2 B2655081 (2S)-2-Methyl-3-quinolin-7-ylpropanoic acid CAS No. 2248173-81-9

(2S)-2-Methyl-3-quinolin-7-ylpropanoic acid

Cat. No. B2655081
M. Wt: 215.252
InChI Key: LJKKTLPPMLSSJF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-3-quinolin-7-ylpropanoic acid, also known as MQPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MQPA belongs to the class of quinoline-based compounds and has been shown to exhibit a wide range of biological activities.

Future Directions

: Introduction to Acid & Alkaline Hydrolysis | Waters : 1052 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS : Amino acid analysis by using comprehensive two-dimensional gas chromatography

properties

IUPAC Name

(2S)-2-methyl-3-quinolin-7-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)7-10-4-5-11-3-2-6-14-12(11)8-10/h2-6,8-9H,7H2,1H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKKTLPPMLSSJF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-3-quinolin-7-ylpropanoic acid

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